molecular formula C7H7ClN2O3 B3040661 4-Chloro-2-methoxy-5-nitroaniline CAS No. 22459-72-9

4-Chloro-2-methoxy-5-nitroaniline

Cat. No. B3040661
CAS RN: 22459-72-9
M. Wt: 202.59 g/mol
InChI Key: VJLQAJYDEDLSGO-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-nitroaniline is a compound with the CAS Number: 22459-72-9 and a molecular weight of 202.6 . It has a monoclinic structure . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 4-chloro-2-nitroaniline involves the acetylation of 2-nitroaniline followed by chlorination . The compound was developed by a slow evaporation method at 40 °C .


Molecular Structure Analysis

The molecular structure of this compound was recognized by single-crystal XRD analysis . The compound contains both intra- and intermolecular strong hydrogen bonding interactions .


Chemical Reactions Analysis

This compound exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .


Physical And Chemical Properties Analysis

The compound is thermally stable up to 115 °C . The compound is solid in physical form .

Scientific Research Applications

Environmental Impact and Biodegradation

4-Chloro-2-methoxy-5-nitroaniline is a nitroaromatic compound extensively used in industrial and agricultural sectors. Its widespread use has raised concerns due to its significant environmental impact. Research by Duc (2019) highlights the anaerobic degradation of similar nitroaromatic compounds, such as 2-chloro-4-nitroaniline, by microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9. These strains can utilize these compounds as sole carbon and nitrogen sources under anaerobic conditions, suggesting potential environmental remediation applications (Duc, 2019).

Synthesis and Chemical Transformations

The compound has been a subject of interest in the synthesis of various chemicals. For instance, Chen Chao-sen (2009) describes using 2-methoxy-5-nitroaniline, a structurally similar compound, as a starting material in the synthesis of 2-chloro-4-nitrophenol. This synthesis involves diazotization and Sandmeyer reactions, showcasing the compound's role in creating valuable derivatives for industrial applications (Chen Chao-sen, 2009).

Lei Zhao et al. (2017) also contributed to this area by synthesizing 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a process starting with 4-methoxyaniline and involving steps like cyclization, nitrification, and chlorination. This highlights the role of such compounds in facilitating the development of new materials and chemicals (Lei Zhao, Fei Lei, & Yuping Guo, 2017).

Photocatalytic Applications

Jafari and Nezamzadeh-Ejhieh (2017) explored the use of this compound in photocatalytic applications. They synthesized novel photocatalysts by supporting coupled silver halides onto clinoptilolite nanoparticles for the photodegradation of a mixture including 4-methoxy aniline and 4-chloro-3-nitro aniline. This research indicates the potential of this compound in advancing photocatalytic processes for environmental applications (Jafari & Nezamzadeh-Ejhieh, 2017).

Mechanism of Action

Safety and Hazards

The compound is considered hazardous. It is toxic if swallowed, in contact with skin or if inhaled . It is advised to avoid breathing mist, gas or vapors and to avoid contact with skin and eyes .

Future Directions

4-Chloro-2-methoxy-5-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers .

properties

IUPAC Name

4-chloro-2-methoxy-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLQAJYDEDLSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-2-methoxyaniline (1.88 g) in concentrated sulfuric acid (18 mL) was added guanidine nitrate (1.46 g) under ice-cooling over 15 minutes, and the mixture was stirred at the same temperature for 15 minutes. The reaction mixture was poured into a saturated aqueous sodium carbonate solution cooled in ice, and the precipitated crystals were collected by filtration. The crystals were dissolved in ethyl acetate, and the solution was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (1.94 g).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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